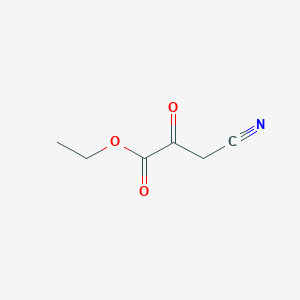
Ethyl 3-cyano-2-oxopropanoate
概要
説明
Ethyl 3-cyano-2-oxopropanoate: is an organic compound with the molecular formula C6H7NO3 ethyl cyanoacetate . This compound is a colorless liquid that is used as an intermediate in organic synthesis. It is known for its versatility in various chemical reactions, making it a valuable compound in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 3-cyano-2-oxopropanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of acetonitrile and diethyl oxalate as starting materials. The reaction is carried out in the presence of a catalyst, such as sodium ethoxide , and the product is isolated through distillation and purification processes.
化学反応の分析
Types of Reactions: Ethyl 3-cyano-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form .
Reduction: It can be reduced to form .
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Common nucleophiles include and .
Major Products:
Oxidation: Cyanoacetic acid.
Reduction: Ethyl 3-amino-2-oxopropanoate.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Ethyl 3-cyano-2-oxopropanoate is widely used as an intermediate in the synthesis of various organic compounds. It is used in the preparation of heterocyclic compounds , pharmaceuticals , and agrochemicals .
Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. It is used in the development of enzyme inhibitors and receptor ligands .
Medicine: In medicinal chemistry, this compound is used in the synthesis of antiviral , antibacterial , and anticancer agents. It serves as a precursor for the development of new therapeutic drugs.
Industry: In the industrial sector, this compound is used in the production of polymers , resins , and dyes . It is also used as a solvent and a reagent in various chemical processes.
作用機序
Ethyl 3-cyano-2-oxopropanoate exerts its effects through various molecular mechanisms. It can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. It can also undergo oxidation and reduction reactions, leading to the formation of different products. The compound’s reactivity is influenced by the presence of the cyano and carbonyl functional groups, which can participate in various chemical transformations.
類似化合物との比較
- Methyl 3-cyano-2-oxopropanoate
- Propyl 3-cyano-2-oxopropanoate
- Butyl 3-cyano-2-oxopropanoate
Uniqueness: this compound is unique due to its specific ethyl ester group, which imparts distinct physical and chemical properties compared to its analogs. The ethyl group influences the compound’s solubility , boiling point , and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis, offering versatility and efficiency in the preparation of a wide range of compounds.
特性
IUPAC Name |
ethyl 3-cyano-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTZSVQFCSDHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(1-methyl-7-oxo-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B7884236.png)
![(1R,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane](/img/structure/B7884248.png)


![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-2H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B7884263.png)
![2,9-Dichloro-5,12-dihydroquino[2,3-b]acridine-7,14-dione](/img/structure/B7884265.png)
![3-(Imidazo[1,2-a]pyridin-6-yl)-3-oxopropanenitrile](/img/structure/B7884276.png)


![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B7884317.png)
